molecular formula C20H27NO5S B2865105 N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide CAS No. 1040644-24-3

N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide

Cat. No. B2865105
CAS RN: 1040644-24-3
M. Wt: 393.5
InChI Key: CSWSKRMFVCALNN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on various metabolic disorders. A-769662 has gained attention as a potential therapeutic agent for the treatment of obesity, diabetes, and cancer.

Scientific Research Applications

Biocatalysis in Drug Metabolism

N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide is used in the study of biocatalysis in drug metabolism. For example, a study demonstrated the application of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator (LY451395) for structural characterization by NMR. This process supports drug metabolism studies by generating sufficient quantities of metabolites (Zmijewski et al., 2006).

Development of Proton Exchange Membranes

Research has been conducted on the development of proton exchange membranes using compounds such as N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide. For instance, a study synthesized a new sulfonated side-chain grafting unit containing sulfonic acid groups for proton exchange membranes in fuel cell applications. This demonstrated that such compounds could be crucial in creating efficient materials for energy applications (Kim et al., 2008).

Synthesis of Antitumor Agents

This compound has also been studied in the synthesis of antitumor agents. A research paper discussed the evaluation of compounds from sulfonamide-focused libraries in cell-based antitumor screens. This includes the development of potent cell cycle inhibitors that have advanced to clinical trials, highlighting the potential therapeutic applications of this compound in cancer treatment (Owa et al., 2002).

Environmental Applications

Additionally, the compound has been explored in environmental applications. A study investigated the biodegradation behaviors of bisphenols in seawater, which is relevant to assessing the environmental impact and fate of such compounds. The research helps in understanding the biodegradability and environmental persistence of these substances (Danzl et al., 2009).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5S/c1-14-10-15(2)20(16(3)11-14)21(27(5,23)24)12-17(22)13-26-19-8-6-18(25-4)7-9-19/h6-11,17,22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWSKRMFVCALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)OC)O)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-N-mesitylmethanesulfonamide

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